molecular formula C13H11N3O B3122182 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one CAS No. 30081-67-5

3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Cat. No. B3122182
CAS RN: 30081-67-5
M. Wt: 225.25 g/mol
InChI Key: URXIKHNNXWSXRE-UHFFFAOYSA-N
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Description

“3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a group of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolopyridine derivatives, including “this compound”, often involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various reagents . The specific conditions and reagents used can vary depending on the desired product .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolopyridine core, which is a fused ring system consisting of a pyrazole ring and a pyridine ring . The molecule as a whole has an almost planar conformation .


Chemical Reactions Analysis

Pyrazolopyridine derivatives, including “this compound”, can undergo various chemical reactions. For example, they can be converted to other types of compounds through reactions with different reagents .

Scientific Research Applications

Chemical Stability and Tautomerism

3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one and its derivatives exhibit interesting chemical behaviors such as tautomerism, which is the ability of a chemical compound to exist in two or more structural forms that are interconvertible and in equilibrium. For instance, some derivatives of this compound have been found to exist as zwitterions in crystal form, with a proton localized on a nitrogen atom and a negative charge delocalized over the pyrazololate fragment. These compounds demonstrate stability in crystal form but show instability in solution, leading to the formation of a complex mixture of transformation products under certain conditions (Gubaidullin et al., 2014).

Antibacterial Properties

Derivatives of this compound have been synthesized and evaluated for their antibacterial activities. Some compounds in this class have shown significant antibacterial properties, making them potential candidates for the development of new antibacterial agents. This highlights the pharmaceutical and medicinal chemistry applications of these compounds (Maqbool et al., 2014).

Optoelectronic Applications

The study of pyrazolo[4,3-c]pyridin derivatives extends into the field of optoelectronics. Derivatives containing methoxy and hydroxy phenyl groups have been synthesized and characterized for their potential use in electronic devices. These compounds have been analyzed for their thermal stability, crystal structure, and optical properties. Thin films of these derivatives have been used to fabricate devices that exhibit rectification behavior and photovoltaic properties, indicating their potential application in electronic and photonic devices (El-Menyawy et al., 2019).

Synthetic Methodologies

The synthesis of this compound derivatives has been explored using various methodologies, including microwave-assisted synthesis in water and ultrasound-promoted synthesis. These methods offer advantages such as shorter reaction times, higher yields, and more environmentally friendly processes. Such synthetic advancements are crucial for the efficient and sustainable production of these compounds for further research and application (Polo et al., 2017).

Mechanism of Action

Target of Action

The primary targets of the compound “3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one” are currently unknown. The compound is a derivative of 1H-pyrazolo[3,4-b]pyridine , which has been studied for its potential biological activities.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Some derivatives of 1h-pyrazolo[3,4-b]pyridine have shown antioxidant activity , suggesting that they may interact with biochemical pathways related to oxidative stress.

Safety and Hazards

The safety and hazards associated with “3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one” would depend on various factors, including its physical and chemical properties, how it is used, and how it is handled. Detailed safety data for this specific compound is not provided in the search results .

properties

IUPAC Name

3-methyl-1-phenyl-5H-pyrazolo[4,3-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-12-11(7-8-14-13(12)17)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXIKHNNXWSXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
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3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

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